molecular formula C26H34N2O4 B261465 2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide

2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide

Cat. No. B261465
M. Wt: 438.6 g/mol
InChI Key: GAXHQXXEYNUXTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. This compound is also known as DCHA or cyclohexylacetamide.

Mechanism of Action

The exact mechanism of action of DCHA is not fully understood. However, it is believed that DCHA exerts its effects by modulating the activity of certain enzymes and proteins in the body. DCHA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. DCHA has also been shown to inhibit the activity of certain proteins involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
DCHA has been shown to have a number of biochemical and physiological effects. In animal studies, DCHA has been shown to reduce inflammation and pain. DCHA has also been shown to inhibit tumor growth and proliferation in animal models of cancer. In plant studies, DCHA has been shown to have herbicidal and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DCHA in lab experiments is its relatively low toxicity. DCHA has been shown to have low acute toxicity in animal studies. However, one limitation of using DCHA in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on DCHA. One area of research could focus on the development of DCHA-based drugs for the treatment of inflammatory diseases and cancer. Another area of research could focus on the development of DCHA-based herbicides and fungicides for use in agriculture. Additionally, further studies could be conducted to elucidate the exact mechanism of action of DCHA and to identify any potential side effects or toxicity associated with its use.

Synthesis Methods

The synthesis of DCHA involves the reaction of 2,6-dimethylphenol with chloroacetyl chloride to form 2-(2,6-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with cyclohexylamine to produce 2-(2,6-dimethylphenoxy)-N-(cyclohexyl)acetamide. The final step involves the acylation of the amine group with 2-(2,6-dimethylphenoxy)acetyl chloride to produce 2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide.

Scientific Research Applications

DCHA has been extensively studied for its potential applications in the fields of medicine and agriculture. In medicine, DCHA has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases. DCHA has also been shown to have potential antitumor activity, making it a potential candidate for cancer therapy.
In agriculture, DCHA has been shown to have herbicidal properties, making it a potential candidate for weed control. DCHA has also been shown to have antifungal properties, making it a potential candidate for the control of plant fungal diseases.

properties

Product Name

2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide

Molecular Formula

C26H34N2O4

Molecular Weight

438.6 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]cyclohexyl]acetamide

InChI

InChI=1S/C26H34N2O4/c1-17-9-7-10-18(2)25(17)31-15-23(29)27-21-13-5-6-14-22(21)28-24(30)16-32-26-19(3)11-8-12-20(26)4/h7-12,21-22H,5-6,13-16H2,1-4H3,(H,27,29)(H,28,30)

InChI Key

GAXHQXXEYNUXTJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2CCCCC2NC(=O)COC3=C(C=CC=C3C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2CCCCC2NC(=O)COC3=C(C=CC=C3C)C

Origin of Product

United States

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